molecular formula C11H10O3 B1584836 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 6566-40-1

4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B1584836
CAS RN: 6566-40-1
M. Wt: 190.19 g/mol
InChI Key: UYNMKOITXUEVCZ-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid is a unique chemical compound with the linear formula C11H10O3 . It’s a partially hydrogenated derivative of naphthalene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H10O3 . The InChI code for this compound is 1S/C11H10O3/c12-10-6-5-9 (11 (13)14)7-3-1-2-4-8 (7)10/h1-4,9H,5-6H2, (H,13,14) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 190.2 . It’s a powder at room temperature . The melting point is between 93-97 degrees Celsius .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

  • The crystal structure of 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves projection of the carboxyl group nearly orthogonal to the aromatic plane, and it forms hydrogen bonds by centrosymmetric pairing. This structural insight is significant for understanding the molecular interactions in crystal engineering and design (Barcon et al., 2001).

Synthesis and Chemical Transformations

  • A synthesis approach for 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, starting from naphthalene-2,3-diol, involves several steps including methylation and Friedel-Crafts acylation. This method is relevant for producing complex organic compounds and intermediates in organic synthesis (Göksu et al., 2003).
  • An alternative synthesis of the dopaminergic drug 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol from 5,6-dimethoxynaphthalene-2-carboxylic acid, demonstrating the compound's utility in pharmaceutical synthesis (Göksu et al., 2006).

Applications in Catalysis and Chemical Reactions

  • The regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene and related compounds was studied, showing potential use in selective chemical transformations and as stabilizing agents for cholera sera storage (Pankratov et al., 2004).
  • The synthesis and biological evaluation of certain derivatives of this compound demonstrated their potential for biological activity, highlighting the compound's relevance in biochemistry (Chaitramallu et al., 2017).

Novel Chemical Syntheses and Molecular Structures

  • The preparation and Diels-Alder reaction of methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate, and its reaction to form 6-methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalane, indicates its utility in complex organic synthesis processes (Boger & Mullican, 2003).
  • A study on the oxidation reactions of azines, involving derivatives of this compound, provides insights into the molecular structure and reactivity of these compounds (Malkova et al., 2014).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . These factors could include pH, temperature, and the presence of other molecules, among others.

properties

IUPAC Name

4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNMKOITXUEVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036386
Record name 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6566-40-1
Record name 6566-40-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 mL (0.425 mol) of diethyl benzylmalonate were added dropwise to a stirred suspension of 28 g (0.7 mol) of NaH (60% dispersion in mineral oil) in 550 mL of absolute ethanol at room temperature. The reaction mixture was refluxed 2 h, then cooled to 50° C. and 47.1 mL (0.425 mol) of ethyl bromoacetate were added dropwise. The reaction mixture was refluxed 2 h, then quenched with 150 mL of water; a solution of 140 g (3.5 mol) of NaOH in 400 mL of water was added and the mixture was heated to reflux for 1 h. EtOH was removed in vacuo, the aqueous solution was washed with Et2O and then carefully brought to acidic pH with 350 mL of 37% HCl and extracted with AcOEt. The solvent was removed in vacuo and the resulting residue was heated to 180° C. for 30 min. After cooling to room temperature, 100 mL of 95% H2SO4 were added and the reaction mixture stirred for 2 h, then it was poured onto 500 g of crushed ice and extracted with Et2O. The organic phase was dried and the solvent removed in vacuo. The resulting residue was taken up in Et2O, washed with 40% NaOH solution then brought to acidic pH with 37% HCl and extracted with Et2O. The organic phase was dried and the solvent removed in vacuo. The resulting solid residue was triturated with Et2O, filtered and dried yielding 15 g of the title compound, used without further purification. m.p.=146-147° C. IR (cm−1): 2924, 1692, 1600; NMR (300 MHz, DMSO, δ ppm): 12.6-12.5 (bs, 1H); 7.9 (d, 1H); 7.6-7.5 (m, 1H); 7.4-7.3 (m, 2H); 3.3-3.1 (m, 3H); 2.7 (m, 2H). MS (m/z): 191.1 (MH+).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
47.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
140 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-benzylsuccinic acid (78.37 g, 0.376 mol) in sulfuric acid (98%, 300 mL) was stirred at 60° C. for 20 min, then poured onto ice (2 kg), followed by extraction with diethyl ether (2 L, twice). The organic phase was washed with water, dried over anhydrous sodium sulfate, and evaporated under vacuum to obtain a solid. The solid was recrystallized from ethyl acetate to obtain the title compound (65.14 g, yield 91%). 1HNMR (DMSO-d6) δ 12.4–12.2 (bs, 1H), 7.80 (d, J=7.8 Hz, 1H), 7.50 (m, 1H), 7.34–7.28 (m, 2H), 3.21–3.07 (m, 3H), 2.73 (m, 2H). See also U.S. Pat. No. 5,739,135; J. Med. Chem. 1982, 25, 535–538; Org. Prep. Proc. Int. 1987, 19, 447–449.
Quantity
78.37 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the crystal structure of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid influence its intermolecular interactions?

A1: The crystal structure of (±)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (C11H10O3) exhibits a specific arrangement where the carboxyl group projects nearly perpendicular to the aromatic plane [1]. This orientation facilitates hydrogen bonding between the acid groups of adjacent molecules. This bonding occurs in a centrosymmetric fashion across the 'a' edge and the center of the unit cell, with an O⋯O distance of 2.705 (2) Å [1]. Additionally, intermolecular C—H⋯O=C close contacts are observed with translationally related molecules, involving both the ketone (2.55 Å) and the acid (2.67 Å) groups [1]. These interactions contribute to the overall packing and stability of the compound within the crystal lattice.

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